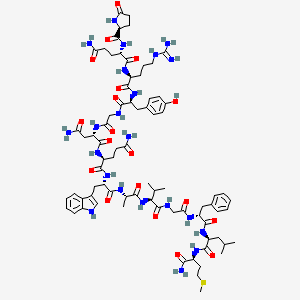
(Tyr4,D-Phe12)-Bombesin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tyr4,D-Phe12)-Bombesin is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs are known for their ability to bind to bombesin receptors, which are involved in various physiological processes including the regulation of gastrointestinal and central nervous system functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr4,D-Phe12)-Bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution.
Analyse Des Réactions Chimiques
Types of Reactions
(Tyr4,D-Phe12)-Bombesin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC and HOBt.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
(Tyr4,D-Phe12)-Bombesin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding studies.
Medicine: Explored for its potential in cancer diagnostics and therapeutics, particularly in targeting bombesin receptors overexpressed in certain tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic agents.
Mécanisme D'action
(Tyr4,D-Phe12)-Bombesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the phospholipase C (PLC) and protein kinase C (PKC) cascades. This leads to various cellular responses, including the release of calcium ions and activation of downstream effectors involved in cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bombesin: The natural peptide from which (Tyr4,D-Phe12)-Bombesin is derived.
Gastrin-releasing peptide (GRP): Another bombesin-like peptide with similar receptor binding properties.
Neuromedin B: A peptide that also binds to bombesin receptors but has different physiological effects.
Uniqueness
This compound is unique due to its synthetic modifications, which enhance its stability and receptor binding affinity compared to natural bombesin. These modifications make it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFIJHSKDEPIS-NJYMWGPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H110N22O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1679.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
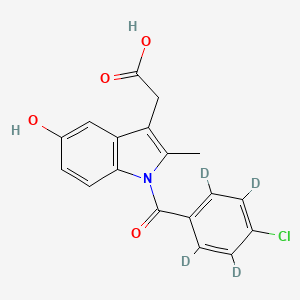

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)
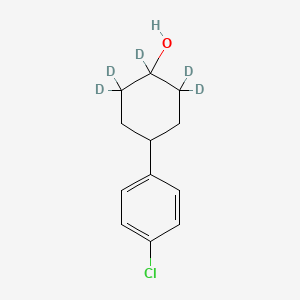
![[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate](/img/structure/B564628.png)
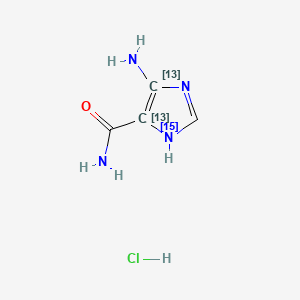
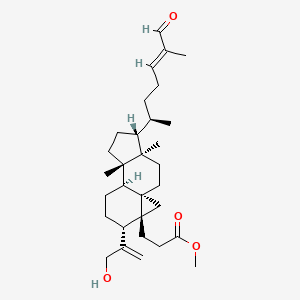
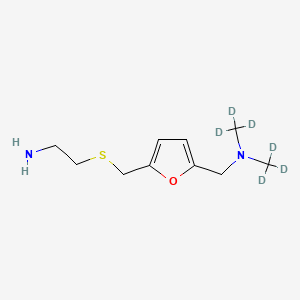
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
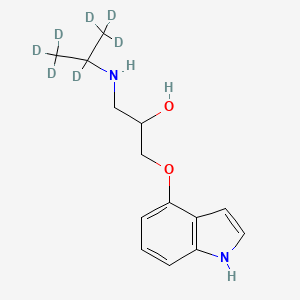

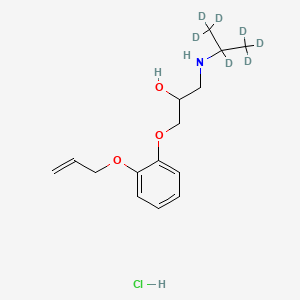
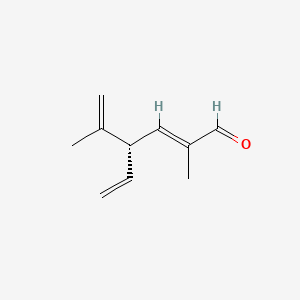
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
